Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate

Description

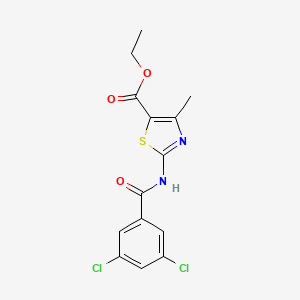

Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 3,5-dichlorobenzamido group at position 2, a methyl group at position 4, and an ethyl carboxylate at position 4. The 3,5-dichloro substitution on the benzamido moiety enhances lipophilicity and electronic effects, which may influence binding interactions and metabolic stability compared to fluorinated or non-halogenated analogs.

Properties

IUPAC Name |

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)8-4-9(15)6-10(16)5-8/h4-6H,3H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHJRTIEAMLMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dichlorobenzamido group enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10Cl2N2O2S |

| Molecular Weight | 305.19 g/mol |

| CAS Number | 392719-77-6 |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. A study conducted by researchers demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to inhibit cell proliferation in human breast and colon cancer cells, leading to cell cycle arrest at the G1 phase . This mechanism suggests that this compound may serve as a potential lead compound in cancer therapy.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Caspase Activation: Induction of apoptosis in cancer cells is mediated through caspase activation, disrupting normal cellular functions.

- Cytokine Modulation: It modulates the immune response by affecting cytokine production, which is crucial in inflammation.

Case Studies

- Antimicrobial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

- Cancer Cell Studies: In research published in Cancer Letters, the compound was shown to reduce viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 25 µM after 48 hours of treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 2-(3,5-dichlorobenzamido)-4-methylthiazole-5-carboxylate and related compounds:

Structural and Electronic Comparisons

- Halogen Effects : The dichloro substituents in the target compound confer greater electron-withdrawing effects and lipophilicity (Cl logP ≈ 0.71 vs. F logP ≈ 0.14) compared to the difluoro analog . This may enhance membrane permeability but reduce aqueous solubility.

- Functional Groups : The ethyl carboxylate in the target compound is less stable toward hydrolysis than carbamate-linked analogs (e.g., ), which could limit its oral bioavailability .

- Crystal Packing : The pyrazole-containing analog () forms 1D chains via C–H⋯O interactions, while the dichloro target may exhibit denser packing due to stronger Cl⋯Cl van der Waals interactions, though crystallographic data are unavailable for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.